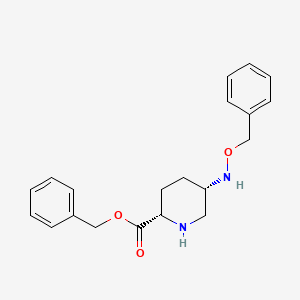

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

CAS No.:

Cat. No.: VC15840028

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O3 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate |

| Standard InChI | InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1 |

| Standard InChI Key | SHMFBKYBBMGQSQ-OALUTQOASA-N |

| Isomeric SMILES | C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Stereochemical Significance

Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate belongs to the class of nitrogen-containing heterocycles, with the molecular formula C20H24N2O3 and a molecular weight of 340.4 g/mol. The compound’s defining feature is its piperidine ring, a six-membered heterocycle with nitrogen at position 1, substituted at positions 2 and 5 by a benzyl carboxylate and a benzyloxyamino group, respectively. The stereochemistry at these positions—designated as (2S,5R)—is critical for its biological activity, as this configuration ensures optimal spatial alignment for interactions with enzymatic targets .

The oxalate salt form of this compound, benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate, has a molecular formula of C22H26N2O7 and a higher molecular weight of 430.46 g/mol due to the incorporation of ethanedioic acid . This salt form enhances the compound’s stability and solubility, making it preferable for certain synthetic applications.

Table 1: Comparative Physicochemical Properties

| Property | Base Compound | Oxalate Salt Form |

|---|---|---|

| Molecular Formula | C20H24N2O3 | C22H26N2O7 |

| Molecular Weight (g/mol) | 340.4 | 430.46 |

| CAS Number | 1171080-45-7 | 1171080-45-7 (salt form) |

| Key Functional Groups | Benzyl carboxylate, benzyloxyamino | Additional ethanedioate moiety |

The stereochemical integrity of the (2S,5R) configuration is maintained through controlled synthetic conditions, as even minor deviations can drastically reduce efficacy in downstream applications .

Synthesis and Manufacturing Processes

The synthesis of cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves a multi-step sequence that emphasizes regioselectivity and stereochemical control. A typical pathway begins with the protection of the piperidine ring’s amine groups to prevent undesired side reactions. For instance, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are employed to shield primary amines during subsequent reactions.

Key Synthetic Steps:

-

Ring Formation: Piperidine precursors are functionalized via cyclization reactions, often employing catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

-

Substituent Introduction: The benzyloxyamino group is introduced at position 5 through nucleophilic substitution or reductive amination, while the carboxylate moiety at position 2 is installed via esterification with benzyl alcohol.

-

Deprotection and Purification: Final deprotection under acidic or hydrogenolytic conditions yields the free amine, followed by chromatographic purification to isolate the cis isomer .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amine Protection | Boc anhydride, DMAP, THF | Shield primary amine |

| Benzyloxyamination | Benzyl hydroxylamine, DCC | Introduce benzyloxyamino group |

| Esterification | Benzyl alcohol, DCC, DMAP | Attach benzyl carboxylate |

| Deprotection | TFA in DCM | Remove Boc group |

Optimizing reaction parameters—such as solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature (−78°C to room temperature), and catalyst loading—is essential for achieving high yields (>70%) and enantiomeric excess (>98%) .

Biological Activity and Pharmaceutical Relevance

Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a pivotal intermediate in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime to treat multidrug-resistant bacterial infections . The compound’s (2S,5R) configuration enables it to mimic the transition state of β-lactamase substrates, thereby competitively inhibiting the enzyme and restoring the efficacy of β-lactam antibiotics.

Mechanism of Action:

-

Enzyme Binding: The piperidine ring’s nitrogen interacts with catalytic residues (e.g., Ser130) in β-lactamase, while the benzyloxyamino group forms hydrogen bonds with adjacent amino acids .

-

Irreversible Inhibition: In some derivatives, the compound undergoes covalent modification of the enzyme, leading to long-lasting inhibition.

Beyond avibactam, this scaffold has been explored for:

-

Protease Inhibitors: Targeting viral proteases in HIV and HCV.

-

Kinase Inhibitors: Modulating signaling pathways in oncology.

-

Neurological Agents: Enhancing GABAergic transmission for epilepsy treatment.

Analytical Characterization Techniques

Advanced spectroscopic and chromatographic methods are employed to verify the compound’s identity and purity:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

-

ESI-MS: m/z 341.2 [M+H]+ (calculated for C20H24N2O3: 340.4).

-

-

X-ray Crystallography: Confirms the (2S,5R) configuration in the oxalate salt form, with lattice parameters a = 10.2 Å, b = 12.4 Å, c = 14.6 Å .

Recent Advances and Future Directions

Recent studies have focused on:

-

Synthetic Methodology: Flow chemistry techniques to enhance reaction scalability and reduce waste.

-

Structural Analogues: Ethyl ester variants (e.g., ethyl (2S,5S)-5-(benzyloxyamino)piperidine-2-carboxylate) with improved pharmacokinetic profiles .

-

Target Expansion: Screening against emerging bacterial resistance mechanisms, such as metallo-β-lactamases .

Future research aims to exploit this scaffold for:

-

Dual-Action Inhibitors: Combining β-lactamase inhibition with antibacterial activity.

-

Nanoparticle Delivery Systems: Enhancing bioavailability and tissue penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume